9-Bromo-10-(2-naphthyl)anthracene

Catalog No.
S690616
CAS No.
474688-73-8
M.F
C24H15B
M. Wt
383.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Bromo-10-(2-naphthyl)anthracene

CAS Number

474688-73-8

Product Name

9-Bromo-10-(2-naphthyl)anthracene

IUPAC Name

9-bromo-10-naphthalen-2-ylanthracene

Molecular Formula

C24H15B

Molecular Weight

383.3 g/mol

InChI

InChI=1S/C24H15Br/c25-24-21-11-5-3-9-19(21)23(20-10-4-6-12-22(20)24)18-14-13-16-7-1-2-8-17(16)15-18/h1-15H

InChI Key

FKIFDWYMWOJKTQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br

Synthesis and Characterization:

9-Bromo-10-(2-naphthyl)anthracene is an organic compound synthesized through various methods, including Suzuki-Miyaura coupling and Heck reactions. These reactions involve coupling a bromoanthracene derivative with a 2-naphthyl moiety. Studies have explored the optimization of these synthetic routes to achieve high yields and purities of the final product. []

Physical and Chemical Properties:

Research has been conducted to characterize the physical and chemical properties of 9-Bromo-10-(2-naphthyl)anthracene. This includes investigations into its:

  • Photophysical properties: Studies have examined the compound's absorption and emission spectra, fluorescence lifetime, and quantum yield. These properties are crucial for understanding its potential applications in areas like light-emitting devices and organic photovoltaics. [, ]
  • Thermal properties: Research has been conducted to determine the melting point, boiling point, and thermal stability of the compound. This information is essential for its safe handling and processing in various scientific applications. []

Potential Applications:

Research suggests that 9-Bromo-10-(2-naphthyl)anthracene may hold promise in various scientific applications, including:

  • Organic electronics: The compound's photophysical properties make it a potential candidate for use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). [, ]
  • Chemical sensors: The ability of the compound to interact with specific molecules through non-covalent interactions makes it potentially useful for developing chemical sensors for various analytes. []
  • Biomedical research: Studies have explored the potential use of the compound in drug delivery and bioimaging applications. However, further research is needed to fully understand its efficacy and safety in these contexts. []

9-Bromo-10-(2-naphthyl)anthracene is a polynuclear aromatic hydrocarbon characterized by its molecular formula C24H15BrC_{24}H_{15}Br and a molecular weight of approximately 383.28 g/mol. This compound features a bromine atom at the 9-position of the anthracene structure, coupled with a 2-naphthyl group at the 10-position. Its unique structural configuration contributes to its reactivity and potential applications in organic synthesis and materials science.

, including:

  • Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
  • Coupling Reactions: It participates in Suzuki and Sonogashira coupling reactions, facilitating the formation of more complex organic molecules.
  • Oxidation and Reduction: The anthracene core can undergo oxidation and reduction, altering its electronic properties and reactivity .

Common Reagents and Conditions

  • N-Bromosuccinimide (NBS): Used for bromination.
  • Palladium Catalysts: Employed in coupling reactions.
  • Oxidizing Agents: Such as potassium permanganate for oxidation.
  • Reducing Agents: Such as sodium borohydride for reduction reactions.

The biological activity of 9-Bromo-10-(2-naphthyl)anthracene is notable, particularly in its interactions with cellular systems. It has been observed to influence cell function through interactions with signaling pathways, gene expression, and cellular metabolism. The compound can inhibit or activate enzymes, leading to alterations in metabolic pathways. Additionally, it serves as a reagent in the determination of amines .

Pharmacokinetics

With its molecular weight of 383.28 g/mol, the compound exhibits low gastrointestinal absorption and is classified as poorly soluble in water. It has been identified as a substrate for P-glycoprotein and an inhibitor of certain cytochrome P450 enzymes, indicating potential implications in drug metabolism .

The synthesis of 9-Bromo-10-(2-naphthyl)anthracene typically involves two main steps:

  • Bromination of Anthracene: The anthracene is brominated at the 9-position using N-bromosuccinimide (NBS) in the presence of a radical initiator.
  • Coupling Reaction: The resulting brominated anthracene undergoes a Suzuki coupling reaction with a naphthylboronic acid derivative to yield the final product.

A common procedure includes dispersing 9-(2-naphthyl)anthracene in dimethylformamide (DMF), adding NBS, and allowing the reaction to proceed under controlled conditions to achieve high yields (up to 99%) of the desired product .

9-Bromo-10-(2-naphthyl)anthracene finds applications primarily in:

  • Organic Electronics: It is used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Fluorescent Probes: Its luminescent properties make it suitable for use in fluorescence-based applications.
  • Chemical Reagents: It serves as a reagent in various organic synthesis reactions, particularly for determining amines .

Studies on the interactions of 9-Bromo-10-(2-naphthyl)anthracene with biomolecules reveal its ability to form stable complexes with amines. This property underlies its utility as a reagent in biochemical assays. Additionally, its effects on gene expression suggest potential applications in metabolic studies and drug development .

Several compounds share structural similarities with 9-Bromo-10-(2-naphthyl)anthracene, including:

Compound NameStructure FeaturesUnique Aspects
9-BromoanthraceneBromine at the 9-positionSimpler structure, lacks naphthyl group
10-(2-Naphthyl)anthraceneNaphthyl group at the 10-positionNo bromine substitution
9-Bromo-10-phenylanthraceneBromine at the 9-position with phenyl instead of naphthylDifferent aromatic substituent

Uniqueness of 9-Bromo-10-(2-naphthyl)anthracene

The unique combination of both bromine substitution at the 9-position and a naphthyl moiety at the 10-position enhances its reactivity compared to simpler anthracene derivatives. This specificity allows for targeted applications in organic synthesis and electronic materials that are not achievable with other similar compounds .

XLogP3

8

Wikipedia

9-Bromo-10-(2-naphthyl)anthracene

Dates

Modify: 2023-08-15

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